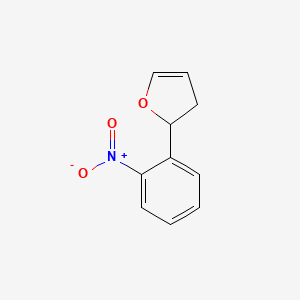

2-(2-Nitrophenyl)-2,3-dihydrofuran

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-2,3-dihydrofuran |

InChI |

InChI=1S/C10H9NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-5,7,10H,6H2 |

InChI Key |

YXUTUBNZJVENGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COC1C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Nitrophenyl)-2,3-dihydrofuran: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-nitrophenyl)-2,3-dihydrofuran, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although not extensively described in current literature, its structural motifs—a 2,3-dihydrofuran ring and a nitrophenyl group—are well-characterized entities in a multitude of biologically active molecules and functional materials. This document outlines a plausible synthetic route based on established palladium-catalyzed cross-coupling reactions, details expected methodologies for its structural elucidation, and explores its potential applications, particularly in drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Scientific Rationale

The 2,3-dihydrofuran scaffold is a core component of numerous natural products and pharmacologically active compounds.[1] Its unique electronic and steric properties make it an attractive building block in the design of novel therapeutic agents. The introduction of a 2-nitrophenyl substituent is anticipated to significantly modulate the biological activity and physicochemical properties of the dihydrofuran ring. The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore in various antimicrobial and anticancer agents.[2] The strategic combination of these two fragments in 2-(2-nitrophenyl)-2,3-dihydrofuran presents a compelling case for its investigation as a novel chemical entity with potential therapeutic value.

Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The most logical and efficient synthetic approach to 2-(2-nitrophenyl)-2,3-dihydrofuran is the palladium-catalyzed Mizoroki-Heck reaction.[3][4] This powerful carbon-carbon bond-forming reaction enables the coupling of an aryl halide with an alkene. In this case, 2,3-dihydrofuran serves as the alkene component and a 2-halonitrobenzene as the aryl halide.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran via a Heck reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Heck arylation of 2,3-dihydrofuran.[3][5]

Materials:

-

1-Iodo-2-nitrobenzene

-

2,3-Dihydrofuran

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (e.g., 0.04 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 10 mL), followed by triethylamine (e.g., 4 mmol, 2 equivalents).

-

Substrate Addition: Add 1-iodo-2-nitrobenzene (e.g., 2 mmol, 1 equivalent) and 2,3-dihydrofuran (e.g., 4 mmol, 2 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices

-

Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst for Heck reactions.[6]

-

Ligand: Tri(o-tolyl)phosphine is a bulky phosphine ligand that can promote the desired catalytic cycle and improve product yields.

-

Base: Triethylamine is used to neutralize the hydroiodic acid (HI) generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.[4]

-

Solvent: Anhydrous DMF is a polar aprotic solvent that is well-suited for Heck reactions.

-

Excess Dihydrofuran: Using an excess of 2,3-dihydrofuran helps to drive the reaction to completion and minimize side reactions.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 2-(2-nitrophenyl)-2,3-dihydrofuran.[1]

Spectroscopic Analysis Workflow

Caption: General workflow for the structural elucidation of a substituted dihydrofuran.[1]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl group (multiplets, ~7.5-8.2 ppm). Proton at C2 of the dihydrofuran ring (doublet of doublets, ~5.5-6.0 ppm). Protons at C3 of the dihydrofuran ring (multiplets, ~2.5-3.0 ppm). Protons at C4 and C5 of the dihydrofuran ring (multiplets, ~4.0-4.5 ppm and ~6.2-6.5 ppm, respectively). |

| ¹³C NMR | Aromatic carbons of the nitrophenyl group (~120-150 ppm). Carbon at C2 of the dihydrofuran ring (~80-85 ppm). Carbon at C3 of the dihydrofuran ring (~30-35 ppm). Carbons at C4 and C5 of the dihydrofuran ring (~70-75 ppm and ~140-145 ppm, respectively). |

| Mass Spec. | Expected molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation pattern showing the loss of the nitro group (NO₂) and cleavage of the dihydrofuran ring. |

| IR Spec. | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹). C-O-C stretching of the ether in the dihydrofuran ring (~1050-1150 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). |

Potential Applications in Drug Development

The unique structural features of 2-(2-nitrophenyl)-2,3-dihydrofuran suggest its potential as a scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[2] The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species that damage cellular macromolecules. It is hypothesized that 2-(2-nitrophenyl)-2,3-dihydrofuran could exhibit broad-spectrum antibacterial or antifungal activity.

Anticancer Activity

Several nitrophenyl-containing heterocyclic compounds have demonstrated promising anticancer properties.[7][8] The electron-deficient nature of the nitrophenyl ring can facilitate interactions with biological nucleophiles, potentially leading to the inhibition of key enzymes or disruption of cellular processes in cancer cells.

Kinase Inhibitors

The dihydrofuran ring can serve as a versatile scaffold for the design of kinase inhibitors. By modifying the substituents on the dihydrofuran and nitrophenyl rings, it may be possible to develop potent and selective inhibitors of specific kinases involved in disease pathways.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of 2-(2-nitrophenyl)-2,3-dihydrofuran. The proposed synthetic route via a palladium-catalyzed Heck reaction offers a viable and efficient method for its preparation. The detailed protocol and rationale provide a solid foundation for its synthesis in the laboratory. The predicted spectroscopic data will be invaluable for its structural confirmation.

The potential applications of 2-(2-nitrophenyl)-2,3-dihydrofuran in drug development are significant. Further research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully explore their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the antimicrobial, anticancer, or other biological activities of this promising new chemical entity.

References

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. [Link]

-

Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. PMC. [Link]

-

Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

-

Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. Chemical Communications (RSC Publishing). [Link]

-

Kinetic resolution of 2-substituted-2,3-dihydrofurans by a palladium-catalyzed asymmetric Heck reaction. RSC Publishing. [Link]

-

Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. RSC Publishing. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Preprints.org. [Link]

-

A rapid synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans. PubMed. [Link]

-

Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco - PubMed. PubMed. [Link]

-

Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides | Request PDF. ResearchGate. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

1 H-NMR spectrum of 4-nitrophenol. | Download Scientific Diagram. ResearchGate. [Link]

-

A Study on Biologically Active Heterocyclic Compounds. ResearchGate. [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

-

Nuclear magnetic resonance spectra of some aromatic sulphur derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Libraries. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Whitepaper: Structural Elucidation of 2-(2-Nitrophenyl)-2,3-dihydrofuran

An in-depth technical guide prepared by a Senior Application Scientist.

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-(2-Nitrophenyl)-2,3-dihydrofuran represents a class of heterocyclic compounds with significant synthetic potential, yet its unambiguous structural elucidation demands a multi-faceted analytical approach. This technical guide provides an in-depth, experience-driven methodology for the complete structural confirmation of this target molecule. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is detailed, ensuring a self-validating workflow from initial hypothesis to final confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Rationale for Rigorous Elucidation

The 2,3-dihydrofuran scaffold is a privileged structure in medicinal chemistry, appearing in various natural products and pharmacologically active molecules. The introduction of a nitrophenyl substituent, particularly with an ortho-nitro group, creates a sterically hindered and electronically complex system. The potential for this nitro group to influence the molecule's conformation, reactivity, and biological interactions makes its precise placement and the overall molecular geometry a critical quality attribute.

Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in downstream applications. Therefore, a systematic and orthogonal approach to structure elucidation is not merely academic but a critical component of scientific integrity and project success. This guide outlines such an approach, centered on the logical synergy between different analytical techniques.

The Analytical Workflow: A Self-Validating Strategy

A robust elucidation process relies on multiple, independent lines of evidence converging on a single, unambiguous structure. Our workflow is designed to be iterative and self-correcting, where the output of one technique informs the hypothesis to be tested by the next.

Figure 1: A comprehensive workflow for structure elucidation.

Phase 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, we must first establish the most fundamental property of the molecule: its elemental composition. HRMS (e.g., via ESI-TOF) is the authoritative technique for this purpose. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which acts as a foundational constraint for all subsequent spectroscopic interpretation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

-

Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Processing: Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions within a narrow tolerance (e.g., ±5 ppm).

Anticipated Data & Interpretation: The expected molecular formula for 2-(2-nitrophenyl)-2,3-dihydrofuran is C₁₀H₉NO₃. The theoretical exact mass for the [M+H]⁺ ion would be calculated and compared against the experimental value. A match within 5 ppm provides high confidence in the molecular formula.

Table 1: HRMS Data Summary

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Exact Mass (Monoisotopic) | 191.0582 g/mol |

| Observed [M+H]⁺ (Hypothetical) | 192.0659 m/z |

| Mass Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For our target molecule, its primary role is to confirm the presence of the critical nitro (NO₂) group and the aromatic C-H and C=C bonds, as well as the C-O ether linkage. This provides a quick validation of the key chemical transformations in the synthesis.

Experimental Protocol:

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If an oil, a thin film can be prepared on a salt plate.

-

Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Anticipated Data & Interpretation: The IR spectrum serves as a qualitative fingerprint. We are looking for characteristic absorption bands that confirm our hypothesized functional groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2900-2800 | C-H Stretch | Aliphatic C-H |

| ~1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1550-1500 & 1350-1300 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| ~1250-1050 | C-O Stretch | Aryl-Alkyl Ether |

The presence of strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ would be highly indicative of the nitro group, providing crucial evidence that validates the HRMS data.

Phase 2: NMR Spectroscopy - Mapping the Core Framework

NMR is the most powerful tool for elucidating the precise connectivity of a small molecule. We employ a suite of experiments to build the structure piece by piece.

General Protocol for NMR Sample Preparation:

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good starting point.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

¹H NMR: Proton Environments and Splitting

Expertise & Causality: ¹H NMR provides information about the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For our molecule, we expect to see distinct regions for the aromatic protons and the aliphatic protons of the dihydrofuran ring.

Anticipated Data & Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The 2-nitrophenyl group is an ABCD spin system. We expect four distinct signals, each integrating to 1H. The proton ortho to the nitro group will likely be the most downfield due to the group's strong electron-withdrawing nature.

-

Dihydrofuran Region (δ 2.5-6.5 ppm):

-

H2 (δ ~6.0-6.5 ppm): This proton is a methine adjacent to an oxygen and the aromatic ring, making it the most downfield in this group. It will appear as a triplet or a doublet of doublets due to coupling with the two H3 protons.

-

H4 & H5 (δ ~4.0-5.0 ppm): These are vinylic protons of the dihydrofuran ring. They will show coupling to each other.

-

H3 (δ ~2.5-3.5 ppm): These two diastereotopic protons are on a methylene group (CH₂) and will show geminal coupling to each other and vicinal coupling to the H2 proton. They will likely appear as complex multiplets.

-

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (including C=O, C-NO₂) are invisible in DEPT-135 but present in the standard ¹³C spectrum.

Anticipated Data & Interpretation:

-

Aromatic Carbons (δ 120-150 ppm): Six signals are expected. The carbon bearing the nitro group (C-NO₂) will be highly deshielded.

-

Dihydrofuran Carbons:

-

C2 (δ ~100-110 ppm): Acetal-like carbon, significantly downfield.

-

C5 (δ ~140-150 ppm): Vinylic carbon attached to oxygen.

-

C4 (δ ~90-100 ppm): Vinylic carbon.

-

C3 (δ ~30-40 ppm): Aliphatic CH₂ carbon, identified as a negative peak in the DEPT-135 spectrum.

-

Table 3: Hypothetical ¹H and ¹³C NMR Data Summary | Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | DEPT-135 | | :--- | :--- | :--- | :--- | | Nitrophenyl | | H-3' | ~7.8 (d, 8.0) | ~124.0 | CH | | H-4' | ~7.6 (t, 7.5) | ~133.0 | CH | | H-5' | ~7.4 (t, 7.5) | ~128.0 | CH | | H-6' | ~8.1 (d, 8.0) | ~129.0 | CH | | C-1' | - | ~135.0 | Quaternary | | C-2' | - | ~148.0 | Quaternary | | Dihydrofuran | | H-2 | ~6.2 (dd, 8.5, 6.5) | ~105.0 | CH | | H-3a/3b | ~3.1 (m), ~2.8 (m) | ~35.0 | CH₂ (Negative) | | H-4 | ~4.8 (dt, 3.0, 1.5) | ~95.0 | CH | | H-5 | ~6.5 (dt, 3.0, 2.0) | ~145.0 | CH |

Phase 3: 2D NMR - Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. A combination of COSY, HSQC, and HMBC experiments is required for definitive proof of structure.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between H-2 and the H-3 protons, and between H-4 and H-5, confirming the dihydrofuran ring fragments.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Bonds

HSQC is a powerful experiment that maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~6.2 ppm will show a correlation to the carbon signal at ~105.0 ppm, definitively assigning these as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof

Expertise & Causality: The HMBC experiment is often the final, decisive piece of evidence. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is critical for connecting disparate fragments of the molecule, particularly across quaternary carbons.

Key Expected HMBC Correlations:

-

Ring-to-Ring Connection: The most critical correlation will be from the H-2 proton on the dihydrofuran ring to the quaternary carbon C-1' of the nitrophenyl ring. This three-bond correlation provides undeniable proof of the connectivity between the two ring systems.

-

Internal Dihydrofuran Connectivity: Correlations from H-2 to C-4 and C-5 would further solidify the ring structure.

-

Internal Phenyl Ring Connectivity: Correlations from H-6' to C-2' (the carbon with the nitro group) would confirm the ortho substitution pattern.

Chemical Properties of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Nitrophenyl)-2,3-dihydrofuran is a pivotal heterocyclic building block in medicinal chemistry, distinguished by its latent reactivity. Structurally, it combines an electron-rich enol ether (the dihydrofuran ring) with an electron-withdrawing ortho-nitroaryl substituent. This unique electronic "push-pull" architecture makes it a versatile precursor for the synthesis of complex nitrogen heterocycles, particularly indoles and quinolines , via reductive cyclization cascades.

This guide provides a comprehensive analysis of its synthesis, chemical reactivity, and application in the development of bioactive scaffolds, including DNA gyrase inhibitors and platelet-activating factor (PAF) antagonists.

Structural Analysis & Electronic Properties

The molecule consists of a 2,3-dihydrofuran ring substituted at the C2 position with an o-nitrophenyl group.

-

Enol Ether Character: The C4=C5 double bond is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack and cycloadditions.

-

Ortho-Nitro Effect: The o-nitro group is the defining feature for its synthetic utility. It serves as a masked nitrogen source. Upon reduction, the resulting amine (or nitrene intermediate) can attack the adjacent dihydrofuran ring (either at C2 or C3) or the side chain, leading to ring contraction or expansion.

-

Chirality: The C2 carbon is a stereocenter. While often synthesized as a racemate, enantioselective variants are critical for biological activity, often achieved via asymmetric Heck couplings.

Synthesis: The Heck Coupling Protocol

The most authoritative and scalable method for synthesizing 2-(2-Nitrophenyl)-2,3-dihydrofuran is the Palladium-Catalyzed Heck Coupling of 2,3-dihydrofuran with 1-iodo-2-nitrobenzene. This route avoids the harsh conditions of radical cyclizations and allows for late-stage functionalization.

Mechanism of Formation

-

Oxidative Addition: Pd(0) inserts into the C-I bond of 1-iodo-2-nitrobenzene.

-

Migratory Insertion: The arylpalladium species adds to the C4=C5 double bond of 2,3-dihydrofuran. Regioselectivity is controlled by the electronic bias of the enol ether, favoring arylation at C2.

- -Hydride Elimination: Elimination occurs away from the oxygen to re-form the double bond, yielding the 2,3-dihydrofuran product (isomerization to the 2,5-dihydrofuran is a common side reaction that must be controlled by ligand choice).

DOT Diagram: Synthesis Pathway

Figure 1: Palladium-catalyzed Heck arylation pathway favoring the 2-aryl-2,3-dihydrofuran product.

Reactivity Profile & Divergent Transformations

The chemical value of 2-(2-Nitrophenyl)-2,3-dihydrofuran lies in its ability to undergo divergent transformations based on the reaction conditions.

Reductive Cyclization (Indole/Quinoline Synthesis)

This is the "Cadogan-Sundberg" type reactivity. Reducing the nitro group generates a reactive nitrogen species (amine or nitrene) that cyclizes onto the furan ring.

-

Pathway A (Indole Formation): Reductive contraction.[1] The nitrogen attacks the C2 position, followed by ring opening and aromatization.

-

Pathway B (Quinoline Formation): Ring expansion. Often requires specific Lewis acid additives or high-temperature nitrene generation.

Oxidative Aromatization

Treatment with oxidizing agents (e.g., DDQ or Mn(OAc)₃) converts the dihydrofuran ring into a fully aromatic furan ring, yielding 2-(2-nitrophenyl)furan.

Ring Opening / Benzannulation

Under Lewis acid catalysis (e.g., Al(OTf)₃), the dihydrofuran ring can open to form an acyclic aldehyde, which can then undergo Friedel-Crafts alkylation with indoles to form carbazole derivatives.

DOT Diagram: Divergent Reactivity

Figure 2: Divergent synthetic pathways available from the core scaffold.

Experimental Protocols

Protocol 1: Synthesis via Heck Coupling

Validated for high regioselectivity toward the 2,3-dihydro isomer.[2]

Reagents:

-

2,3-Dihydrofuran (5.0 equiv)

-

1-Iodo-2-nitrobenzene (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%)

-

Potassium Acetate (KOAc) (2.5 equiv)

-

Tetrabutylammonium Chloride (Bu₄NCl) (1.0 equiv)

-

Solvent: DMF (Degassed)

Procedure:

-

Setup: Charge a flame-dried Schlenk flask with Pd(OAc)₂, PPh₃, KOAc, and Bu₄NCl under an argon atmosphere.

-

Addition: Add DMF, followed by 1-iodo-2-nitrobenzene and 2,3-dihydrofuran.

-

Reaction: Heat the mixture to 80 °C for 72 hours . Note: The extended time is required for conversion of the sterically hindered ortho-substituted iodide.

-

Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

-

Yield: Expected yield 60–65% as a yellow oil/solid.

Validation Check:

-

¹H NMR (CDCl₃): Look for the characteristic doublet of doublets for the methine proton at C2 (~5.8 ppm) and the vinyl protons (~6.4 ppm and 4.9 ppm). The absence of an aldehyde signal confirms the ring is intact.

Protocol 2: Reductive Cyclization to Indole

Reagents:

-

2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv)

-

Triethyl phosphite (P(OEt)₃) (Excess, solvent/reagent)

Procedure:

-

Reaction: Dissolve the substrate in neat triethyl phosphite.

-

Heating: Heat to reflux (~160 °C) for 4–6 hours. This generates the nitrene intermediate via deoxygenation.

-

Workup: Distill off excess triethyl phosphite under vacuum.

-

Purification: Chromatography to isolate the indole derivative.

Quantitative Data Summary

| Property / Parameter | Value / Condition | Notes |

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.19 g/mol | |

| Physical State | Yellow Oil / Low-melting Solid | Depends on purity/crystallinity |

| Heck Reaction Yield | 61% | Standard optimized yield [1] |

| Regioselectivity | >20:1 (2,3- vs 2,5-dihydro) | Controlled by phosphine ligand |

| Key NMR Signal | Diagnostic for dihydrofuran ring |

References

-

Palladium-catalyzed synthesis of trans-2,5-diaryltetrahydrofurans.

- Source: Journal of Organic Chemistry, 1990, 55, 580.

- Context: Establishes the Heck coupling protocol for 2-(2-nitrophenyl)-2,3-dihydrofuran synthesis.

-

Synthesis of Indoles by Reductive Cycliz

- Source: ResearchGate / European Journal of Organic Chemistry.

- Context: Describes the mechanism of converting o-nitrostyrene derivatives (analogous to the title compound) into indoles.

-

Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannul

- Source: Molecules (MDPI), 2022.

- Context: Details the ring-opening reactivity of substituted dihydrofurans for carbazole synthesis.

-

Manganese(III)

- Source: PMC / NIH.

- Context: Alternative radical synthesis routes for dihydrofuran scaffolds.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Introduction

The 2,3-dihydrofuran scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic and conformational properties make it a valuable building block in synthetic organic chemistry. The introduction of a nitrophenyl substituent, as in 2-(2-Nitrophenyl)-2,3-dihydrofuran, adds another layer of complexity and potential for diverse chemical transformations and biological interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity and spectroscopic properties.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of a novel or uncharacterized compound like 2-(2-Nitrophenyl)-2,3-dihydrofuran relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.

Molecular Structure:

Caption: Molecular structure of 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Table 1: Predicted Spectroscopic Data Summary

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons (~7.5-8.2 ppm), Dihydrofuran protons (~3.0-6.5 ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), Dihydrofuran carbons (~30-150 ppm) |

| IR (ATR) | ~1520 & ~1340 cm⁻¹ (NO₂), ~1600 cm⁻¹ (C=C), ~1100 cm⁻¹ (C-O-C) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 191 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Nitrophenyl)-2,3-dihydrofuran, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments would provide an unambiguous structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[5]

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Caption: General workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | dd | ~8.0, 1.5 | Ar-H |

| ~7.70 | td | ~8.0, 1.5 | Ar-H |

| ~7.55 | td | ~8.0, 1.5 | Ar-H |

| ~7.90 | dd | ~8.0, 1.5 | Ar-H |

| ~6.40 | t | ~3.0 | O-CH= |

| ~5.10 | q | ~3.0 | =C-H |

| ~3.20 | m | - | -CH₂- |

| ~2.90 | m | - | Ar-CH-O |

Interpretation:

-

Aromatic Protons (δ 7.5-8.2): The four protons on the nitrophenyl ring are expected to appear in the aromatic region of the spectrum. The ortho-nitro group will cause a significant downfield shift for the adjacent protons due to its strong electron-withdrawing nature. The splitting patterns (doublet of doublets, triplet of doublets) will be complex due to ortho and meta couplings.

-

Olefinic Protons (δ 5.10 and 6.40): The two protons on the double bond of the dihydrofuran ring will appear as distinct signals. The proton adjacent to the oxygen (O-CH=) is expected to be further downfield due to the deshielding effect of the oxygen atom.

-

Aliphatic Protons (δ 2.90 and 3.20): The methylene protons (-CH₂-) and the methine proton (Ar-CH-O) of the dihydrofuran ring will appear in the upfield region. The methine proton will likely be a multiplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Ar-C (C-NO₂) |

| ~145.0 | Ar-C (C-CH) |

| ~133.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~149.0 | O-C= |

| ~100.0 | =C-H |

| ~78.0 | Ar-C-O |

| ~30.0 | -CH₂- |

Interpretation:

-

Aromatic Carbons (δ 122-148): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

-

Olefinic Carbons (δ 100.0 and 149.0): The two sp² hybridized carbons of the double bond will appear in the downfield region. The carbon attached to the oxygen will be further downfield.

-

Aliphatic Carbons (δ 30.0 and 78.0): The sp³ hybridized carbons of the dihydrofuran ring will appear in the upfield region. The carbon attached to the oxygen atom will be deshielded compared to the other methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. ATR is a convenient technique that requires minimal sample preparation.

-

Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectrum (Neat)

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Olefinic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1600 | C=C stretch | Aromatic & Olefinic |

| ~1520 | Asymmetric NO₂ stretch | Nitro group |

| ~1340 | Symmetric NO₂ stretch | Nitro group |

| ~1100 | C-O-C stretch | Ether |

Interpretation:

The IR spectrum will provide clear evidence for the key functional groups in 2-(2-Nitrophenyl)-2,3-dihydrofuran.

-

Nitro Group: The most characteristic absorptions will be the strong, sharp peaks corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro group.[6] The presence of these two bands is a strong indicator of the nitro functionality.

-

Aromatic and Olefinic Groups: The C=C stretching vibrations of the aromatic ring and the dihydrofuran double bond are expected to appear around 1600 cm⁻¹. The C-H stretching vibrations for these sp² hybridized carbons will be observed above 3000 cm⁻¹.

-

Ether Linkage: A strong C-O-C stretching band, characteristic of the dihydrofuran ring, is expected around 1100 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is a standard choice for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC) for separation from any impurities.[5]

-

Ionization: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular formula of 2-(2-Nitrophenyl)-2,3-dihydrofuran is C₁₀H₉NO₃. The expected molecular weight is 191.18 g/mol . Therefore, the molecular ion peak (M⁺) is predicted to be observed at m/z = 191 .

-

Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural information. A plausible fragmentation pathway is initiated by the loss of the nitro group.

Caption: A proposed fragmentation pathway for 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Interpretation:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da). This would result in a fragment ion at m/z = 145 .

-

Further Fragmentation: The fragment at m/z = 145 could undergo further fragmentation, for example, by loss of the dihydrofuran ring elements, leading to smaller, stable aromatic cations such as the benzoyl cation at m/z = 105 .

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Nitrophenyl)-2,3-dihydrofuran, employing NMR, IR, and Mass Spectrometry, provides a detailed and self-validating picture of its molecular structure. The predicted data, based on established principles and analogous compounds, offers a robust framework for the characterization of this and similar substituted dihydrofuran systems. This multi-faceted approach is indispensable in modern chemical research and drug development, ensuring the identity, purity, and structural integrity of synthesized compounds.

References

-

AVESİS. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Available from: [Link]

-

NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0160982). Available from: [Link]

-

PubMed. Preparation of 2,3-dihydrofurans via a double allylic substitution reaction of allylic nitro compounds. Available from: [Link]

-

Wikipedia. 2,3-Dihydrofuran. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Available from: [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link]

-

ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]

-

PubChem. 2,3-Dihydrofuran. Available from: [Link]

-

NIST WebBook. Furan, 2,3-dihydro-. Available from: [Link]

-

NIST WebBook. Furan, 2,3-dihydro- (IR Spectrum). Available from: [Link]

-

ResearchGate. Synthesis of 2,3-dihydrofurans. Available from: [Link]

-

Chem-Impex. 2,3-Dihydrofuran. Available from: [Link]

-

NIST WebBook. Furan, 2,3-dihydro- (Notes). Available from: [Link]

Sources

- 1. Preparation of 2,3-dihydrofurans via a double allylic substitution reaction of allylic nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]

- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dihydrofuran | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Nitrophenyl Group in Dihydrofuran Rings

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a nitrophenyl group with a dihydrofuran ring creates a molecular scaffold of significant interest in medicinal chemistry and materials science. The dihydrofuran moiety, a five-membered oxygen-containing heterocycle, is a common feature in numerous natural products and biologically active compounds.[1][2] Concurrently, the nitrophenyl group serves as a versatile functional handle and a powerful modulator of electronic properties. Its strong electron-withdrawing nature profoundly influences the reactivity of the entire molecule, creating unique opportunities for synthetic transformations.[3]

This guide provides an in-depth exploration of the reactivity of this important chemical entity. It moves beyond simple reaction catalogs to explain the underlying principles governing these transformations. By understanding the causal relationships between molecular structure, electronic effects, and reaction outcomes, researchers can better design synthetic routes, predict reaction feasibility, and optimize conditions for the development of novel therapeutics and functional materials. We will delve into key reaction classes, provide validated experimental protocols, and discuss the strategic application of these reactions in drug discovery.

Core Principles: Electronic Influence and Reactivity

The reactivity of a nitrophenyl-substituted dihydrofuran is not merely the sum of its parts; it is a product of the electronic interplay between the two moieties.

-

The Dihydrofuran Ring: The endocyclic double bond of the 2,3-dihydrofuran or 2,5-dihydrofuran ring is inherently electron-rich, making it susceptible to electrophilic attack and a competent participant in cycloaddition reactions.

-

The Nitrophenyl Group: The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Through a combination of negative inductive (-I) and negative resonance (-M) effects, it significantly reduces electron density on the attached phenyl ring, particularly at the ortho and para positions.

When combined, the nitrophenyl group's influence extends to the dihydrofuran ring, modulating its nucleophilicity and stability. This electronic "tug-of-war" is the key to understanding the molecule's chemical behavior.

Caption: Workflow for the selective reduction of the nitro group.

Experimental Protocol: Chemoselective Reduction with Iron

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitrophenyl-dihydrofuran substrate (1.0 eq).

-

Solvent and Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve the substrate, followed by ammonium chloride (4.0 eq) and iron powder (5.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-90°C). The reaction is exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the aqueous layer. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography if necessary.

The nitro group is a powerful activating group for SNAr reactions, especially when positioned ortho or para to a suitable leaving group (e.g., a halide) on the phenyl ring. [4]The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex via resonance is the driving force for this reaction. This allows for the direct displacement of the leaving group by a wide range of nucleophiles.

Table 1: Common Nucleophiles and Products in SNAr Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R-NH₂ | Secondary/Tertiary Amine |

| Alkoxide | NaOR | Ether |

| Thiolate | NaSR | Thioether |

| Hydroxide | NaOH | Phenol |

Reactions Targeting the Dihydrofuran Ring

The reactivity of the dihydrofuran ring itself can be harnessed for further molecular construction.

The [4+2] Diels-Alder cycloaddition is a powerful method for forming six-membered rings with high stereocontrol. [5][6]In this context, the dihydrofuran double bond can act as the dienophile. The electron-withdrawing nitrophenyl group decreases the electron density of the double bond, making it more reactive towards electron-rich dienes in a polar or inverse-electron-demand Diels-Alder reaction. This strategy is highly effective for rapidly building molecular complexity. [7]

Caption: Diels-Alder reaction schematic.

Experimental Protocol: Diels-Alder Reaction

-

Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the nitrophenyl-dihydrofuran derivative (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene.

-

Reagents: Add the electron-rich diene (1.2-2.0 eq). For less reactive systems, a Lewis acid catalyst (e.g., ZnCl₂, Et₂AlCl) may be added (0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C).

-

Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction with a saturated aqueous solution of Rochelle's salt or NH₄Cl.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting cycloadduct by column chromatography on silica gel.

Selective hydrogenation of the dihydrofuran double bond to yield a nitrophenyl-substituted tetrahydrofuran can be achieved under specific conditions. [8][9]This transformation alters the geometry and flexibility of the heterocyclic ring, which can be crucial for optimizing ligand-receptor binding in drug candidates. The key challenge is to reduce the C=C bond without affecting the nitro group. Catalysts with lower activity, such as certain rhodium or ruthenium complexes, or carefully controlled conditions with Pd/C at low hydrogen pressure and temperature, can favor this outcome.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the nitro group itself is not a typical coupling partner, its presence directs and influences cross-coupling strategies. Following the reduction of the nitro group to an amine, the resulting aniline can be converted to a diazonium salt and subsequently to a halide or triflate. This functional group serves as an excellent handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. [10][11][12] Table 2: Cross-Coupling Strategies Post-Nitro Group Transformation

| Initial Group | Transformation | Coupling Handle | Reaction Example | Bond Formed |

| -NO₂ | Reduction → -NH₂ | -NH₂ | Buchwald-Hartwig | C-N |

| -NO₂ | Reduction → Diazotization → Sandmeyer | -Br, -Cl | Suzuki, Heck, Sonogashira | C-C |

| -NO₂ | Reduction → Diazotization → Schiemann | -F | Suzuki, Heck | C-C |

Applications in Drug Discovery

The synthetic versatility of nitrophenyl-dihydrofurans makes them valuable starting points for the synthesis of complex molecules with diverse biological activities. The nitro group is often present in initial screening compounds due to its contribution to antimicrobial or antiparasitic activity. [3][13][14]Subsequently, the transformations described above are used to build libraries of analogues for structure-activity relationship (SAR) studies.

For example, the reduction of the nitro group to an amine, followed by acylation, can be used to introduce a variety of side chains, probing the steric and electronic requirements of a biological target. Similarly, using the dihydrofuran ring in a Diels-Alder reaction allows for the rapid construction of rigid, polycyclic scaffolds that explore different regions of chemical space. Many compounds containing the furan or dihydrofuran nucleus have shown potential as anticancer agents. [1][15]

Conclusion

The reactivity of the nitrophenyl group in dihydrofuran rings is a rich and multifaceted field, driven by the powerful electron-withdrawing nature of the nitro moiety. This influence activates the aromatic ring for nucleophilic substitution while simultaneously modulating the reactivity of the dihydrofuran double bond. The nitro group itself serves as a supremely versatile functional handle, most notably through its reduction to an aniline, which opens the door to a vast array of subsequent functionalization and cross-coupling reactions. By understanding and strategically applying these principles, chemists in research and drug development can efficiently construct complex molecular architectures and accelerate the discovery of new chemical entities with therapeutic potential.

References

- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC.

- Catalytic hydrogenation of nitrophenol. Google Patents.

- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC.

- Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. ResearchGate.

- SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate.

- Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC.

- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.

- Hydrogenation of furan derivatives. ResearchGate.

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.

- Process for the reduction of nitro derivatives to amines. Google Patents.

- A Comparative Analysis of the Biological Activities of Furan and Pyran Derivatives. BenchChem.

- Recent progress in transition metal catalyzed cross coupling of nitroarenes. SpringerLink.

- Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC.

- Nucleophilic Substitution Reaction of p–Nitrophenyl Benzoate with Salicylic Hydoxamate Ion in Presence of. Rasayan Journal of Chemistry.

- Recent progress in transition metal catalyzed cross coupling of nitroarenes. ResearchGate.

- Dihydrofuran ring opening in the reactions of 2,3- dihydrofuro[3,2- c ]coumarin-3-one with arylhydrazines. ResearchGate.

- Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science.

- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem.

- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- Recent Advances in Catalytic Hydrogenation of Furfural. MDPI.

- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

- Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards. Semantic Scholar.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ACS Publications.

- Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences.

- Nucleophilic aromatic substitution. Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]

- 10. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stereoisomers of 2-(2-Nitrophenyl)-2,3-dihydrofuran: Analysis, Separation, and Implications in Drug Development

Abstract

This technical guide provides an in-depth exploration of the stereochemical properties of 2-(2-Nitrophenyl)-2,3-dihydrofuran, a heterocyclic compound with significant potential in medicinal chemistry. The presence of a single chiral center at the C2 position of the dihydrofuran ring gives rise to a pair of enantiomers, the differential biological activities of which are of paramount importance in drug development. This document details the structural analysis of these stereoisomers, presents validated protocols for their analytical and preparative-scale separation using chiral chromatography, and describes definitive methods for the determination of their absolute configuration. Furthermore, it discusses the profound implications of stereoisomerism on pharmacokinetic and pharmacodynamic profiles, underscoring the critical need for stereospecific analysis as mandated by global regulatory agencies. This guide is intended for researchers, chemists, and drug development professionals dedicated to advancing chiral compounds from discovery to clinical application.

The Imperative of Stereochemistry in Modern Drug Development

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its interaction with the chiral environment of a biological system.[1][2] Molecules that are non-superimposable mirror images of each other are known as enantiomers.[3] While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point), they can exhibit vastly different pharmacological and toxicological profiles in the body.[2][4] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[5]

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, contribute to side effects, or even be toxic.[4][6] The infamous case of thalidomide, where the (R)-enantiomer is sedative while the (S)-enantiomer is teratogenic, serves as a stark reminder of the critical importance of stereochemical purity.[6]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines. These mandates require developers of new chiral drugs to characterize the individual stereoisomers and justify the decision to market a single enantiomer or a racemic (1:1) mixture.[7][8][9][10] This regulatory landscape necessitates robust, validated methods for the separation and analysis of stereoisomers early in the drug development process.[11]

Molecular Analysis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The subject of this guide, 2-(2-Nitrophenyl)-2,3-dihydrofuran, possesses a molecular structure with a single stereogenic center, making it a classic example of a chiral compound existing as a pair of enantiomers.

2.1. Identification of the Chiral Center

A chiral center is typically a carbon atom bonded to four different substituent groups. In the 2-(2-Nitrophenyl)-2,3-dihydrofuran molecule, the carbon atom at the C2 position of the dihydrofuran ring is bonded to:

-

A hydrogen atom (-H)

-

The 2-Nitrophenyl group

-

The oxygen atom (O1) of the furan ring

-

The methylene group (C3) of the furan ring

Since all four groups are distinct, the C2 carbon is a chiral center. This gives rise to two possible spatial arrangements, which are non-superimposable mirror images: the (R)- and (S)-enantiomers.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. fda.gov [fda.gov]

- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to 2-(2-Nitrophenyl)-2,3-dihydrofuran: Synthesis, Spectroscopic Characterization, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(2-Nitrophenyl)-2,3-dihydrofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the standard analytical protocols, predicted spectroscopic data based on structurally related compounds, and probable synthetic routes.

Introduction to 2-Aryl-2,3-dihydrofurans

The 2,3-dihydrofuran moiety is a five-membered heterocyclic ether with a single double bond, making it a key structural motif in various natural products and pharmacologically active compounds. The introduction of an aryl substituent at the 2-position, particularly a nitrophenyl group, can significantly influence the molecule's chemical properties, reactivity, and biological activity. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets or influencing its reactivity in further chemical transformations.

Systematic IUPAC Name: 2-(2-Nitrophenyl)-2,3-dihydrofuran

CAS Number: Not assigned (as of the latest data available).

Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The most established and versatile method for the synthesis of 2-aryl-2,3-dihydrofurans is the Palladium-catalyzed Heck arylation of 2,3-dihydrofuran.[1][2][3] This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Proposed Synthetic Workflow: Heck Arylation

A proposed workflow for the synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran is depicted below. This process involves the reaction of 2,3-dihydrofuran with 1-iodo-2-nitrobenzene.

Caption: General workflow for the synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran via Heck arylation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the Heck arylation of 2,3-dihydrofuran.[1]

Materials:

-

2,3-Dihydrofuran

-

1-Iodo-2-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%).

-

Add anhydrous acetonitrile (e.g., 10 mL) and stir for 5 minutes.

-

Add 1-iodo-2-nitrobenzene (e.g., 1.0 mmol), followed by 2,3-dihydrofuran (e.g., 2.0 mmol, 2 equivalents).

-

Finally, add triethylamine (e.g., 1.5 mmol, 1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(2-nitrophenyl)-2,3-dihydrofuran.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected NMR spectroscopic data for 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic-H (ortho to NO₂) |

| ~7.5-7.7 | m | 2H | Aromatic-H |

| ~7.3-7.5 | m | 1H | Aromatic-H |

| ~6.4 | dd | 1H | H-5 (vinylic) |

| ~5.5 | t | 1H | H-2 (benzylic) |

| ~4.9 | dd | 1H | H-4 (vinylic) |

| ~2.8-3.0 | m | 2H | H-3 (allylic) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic-C (ipso to NO₂) |

| ~145 | C-5 (vinylic) |

| ~140 | Aromatic-C (ipso to dihydrofuran) |

| ~133 | Aromatic-CH |

| ~129 | Aromatic-CH |

| ~128 | Aromatic-CH |

| ~124 | Aromatic-CH |

| ~100 | C-4 (vinylic) |

| ~85 | C-2 (benzylic) |

| ~30 | C-3 (allylic) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1650 | Medium | C=C stretch (dihydrofuran) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 191.06. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the dihydrofuran ring.

Potential Applications in Drug Development

The 2-(2-Nitrophenyl)-2,3-dihydrofuran scaffold holds promise for applications in drug discovery and development.

-

Antimicrobial Agents: Nitroaromatic compounds, including nitrofurans, are known for their broad-spectrum antimicrobial activity. The nitro group can be bioreduced in microbial cells to form reactive intermediates that damage cellular macromolecules.

-

Anticancer Agents: The nitrophenyl moiety can also be a key pharmacophore in the design of anticancer agents, particularly those targeting hypoxic tumor cells where nitroreductase activity is often upregulated.

-

Enzyme Inhibitors: The dihydrofuran ring and the nitrophenyl group can be functionalized to design specific inhibitors for various enzymes involved in disease pathways.

Conclusion

This technical guide provides a foundational understanding of 2-(2-Nitrophenyl)-2,3-dihydrofuran. While direct experimental data is limited, the presented information on its synthesis and predicted spectroscopic properties, based on well-established chemical principles and data from analogous compounds, serves as a valuable resource for researchers. The unique combination of the dihydrofuran and nitrophenyl moieties makes this compound an interesting target for further investigation in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Available from: [Link]

-

Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium catalyzed Heck arylation of 2,3-dihydrofuran—effect of the palladium precursor. Molecules, 19(6), 8402-8413. Available from: [Link]

-

Dalton Transactions. Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. Available from: [Link]

-

Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium catalyzed heck arylation of 2,3-dihydrofuran-effect of the palladium precursor. Molecules (Basel, Switzerland), 19(6), 8402–8413. Available from: [Link]

Sources

- 1. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor [mdpi.com]

- 2. Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Palladium catalyzed heck arylation of 2,3-dihydrofuran-effect of the palladium precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Chemistry of 2-Substituted-2,3-Dihydrofurans: A Synthetic and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic and structural features make it a versatile building block in organic synthesis. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 2-substituted-2,3-dihydrofurans, offering insights into the mechanistic underpinnings of key transformations and their practical utility in the development of complex molecules.

Part 1: The Synthetic Landscape: Accessing the 2,3-Dihydrofuran Core

The construction of the 2,3-dihydrofuran ring system has been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the required stereochemical outcome.

Cycloaddition Reactions: A Convergent Approach

Cycloaddition reactions represent a powerful and atom-economical strategy for the rapid assembly of the 2,3-dihydrofuran core. These reactions typically involve the formal [3+2] or [4+1] annulation of appropriate precursors.

A notable example is the palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters.[3] This method provides access to highly functionalized 2,3-dihydrofurans bearing an exocyclic double bond. The choice of a chiral ferrocene/benzimidazole-based P,N-ligand is crucial for achieving high enantioselectivity.[3] The palladium catalyst, in conjunction with the chiral ligand, orchestrates the enantioselective formation of the five-membered ring.

Experimental Protocol: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition

-

Step 1: Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ (2 mol%) and the chiral P,N-ligand (2.2 mol%) are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Step 2: Reaction Assembly: To the catalyst solution, the β-ketoester (1.0 equiv) and the propargylic ester (1.2 equiv) are added sequentially.

-

Step 3: Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Step 4: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrofuran derivative.

Another powerful cycloaddition strategy is the [4+1] annulation of enones with diazo compounds, catalyzed by a planar-chiral bipyridine ligand in the presence of a copper catalyst.[3] This approach allows for the diastereo- and enantioselective synthesis of highly substituted 2,3-dihydrofurans. The Lewis acidic copper catalyst activates the enone, while the chiral ligand controls the facial selectivity of the nucleophilic attack by the diazo compound.

Diagram: Catalytic Cycle of a [4+1] Cycloaddition

Caption: Key reaction pathways of the 2,3-dihydrofuran scaffold.

Reactions Involving the Acetal Moiety: Lithiation and Ring Opening

The C2 position of 2,3-dihydrofuran can be deprotonated with a strong base like butyllithium to form a 2-lithio derivative. [4]This organolithium intermediate is a versatile nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position.

Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to synthesize 1-hydroxycarbazole-2-carboxylates. [5]This reaction proceeds in high yield and highlights the utility of the dihydrofuran ring as a masked carbonyl equivalent.

Part 3: Applications in Natural Product Synthesis and Medicinal Chemistry

The 2,3-dihydrofuran motif is a cornerstone of many biologically active natural products. [6]For example, the 2,3-dihydrobenzofuran skeleton is found in compounds with anti-tumor, anti-inflammatory, and antifungal properties. [1]The synthetic methods described herein provide crucial tools for the total synthesis of these complex molecules and for the generation of novel analogs with improved therapeutic properties.

The versatility of the 2,3-dihydrofuran ring system also makes it an attractive scaffold for the development of new pharmaceutical agents. [7]Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

Conclusion

The synthesis and reactivity of 2-substituted-2,3-dihydrofurans represent a vibrant and evolving area of organic chemistry. The development of novel catalytic systems, particularly those enabling asymmetric transformations, has significantly expanded our ability to access these important heterocyclic building blocks with high levels of efficiency and stereocontrol. The rich and diverse reactivity of the 2,3-dihydrofuran core ensures its continued importance as a versatile platform for the synthesis of complex molecules with significant biological and medicinal applications.

References

- Asymmetric organocatalytic domino type Michael-SN2 reactions give access to enantiomerically enriched dihydrofuran derivatives that can be used as valuable chiral building blocks. New Journal of Chemistry.

- Asymmetric Synthesis of 2,3-Dihydrofurans via Squaramide Catalyzed Michael-Alkylation Reaction. Bentham Science Publisher.

- Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed.

- Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.

- Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.

- Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Royal Society of Chemistry.

- 2,3-Dihydrofuran is a versatile organic compound recognized for its unique structure and reactivity, making it an essential building block in various chemical syntheses. Chem-Impex.

- Some examples of 2,3‐dihydrobenzofuran natural products.

- An unexpected 2,3-dihydrofuran derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. PubMed.

- 2,3-Dihydrofuran. Wikipedia.

- Synthesis of Dihydrofurans Substituted in the 2‐Position.

- Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 4. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Enantioselective Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran: An Organocatalytic Approach

Introduction